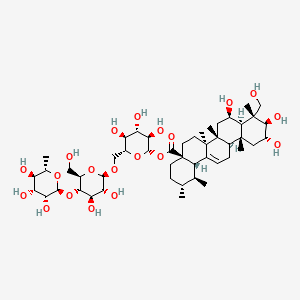

Madecassoside

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46-,47-,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMGUJRJUUDLHW-HCZMHFOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956057 | |

| Record name | Madecassoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34540-22-2 | |

| Record name | Madecassoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34540-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Madecassoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034540222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Madecassoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Madecassoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MADECASSOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ2F5O6YIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Madecassoside in Skin Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madecassoside, a pentacyclic triterpene isolated from Centella asiatica, has garnered significant attention for its therapeutic potential in skin repair and wound healing. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the regenerative effects of this compound. It elucidates its role in modulating crucial cellular processes including inflammation, collagen synthesis, and the antioxidant response. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a comprehensive resource for researchers and professionals in the field of dermatology and drug development.

Introduction

The process of skin repair is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Chronic wounds and impaired healing represent significant clinical challenges. This compound, a key bioactive compound in Centella asiatica, has demonstrated promising wound healing and anti-inflammatory properties.[1] This guide delves into the core mechanisms of action through which this compound exerts its beneficial effects on the skin, focusing on its impact on collagen production, its anti-inflammatory and antioxidant activities, and its influence on skin hydration and barrier function.

Modulation of Collagen Synthesis

A cardinal feature of skin repair is the deposition and remodeling of the extracellular matrix (ECM), of which collagen is the primary structural component. This compound has been shown to significantly influence collagen production, contributing to enhanced wound healing and skin regeneration.

Upregulation of Collagen I and III

In vitro studies utilizing human dermal fibroblasts have demonstrated that this compound stimulates the synthesis of both type I and type III collagen, which are crucial for the tensile strength and elasticity of the skin.[2] Notably, this compound shows a more pronounced effect on the secretion of type III collagen, which is pivotal during the initial stages of wound healing.[2][3]

The TGF-β/Smad Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of collagen synthesis. This compound is understood to activate this pathway, leading to the phosphorylation and activation of Smad2 and Smad3 proteins.[4] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for procollagen.[5][6] Interestingly, some evidence suggests that this activation may occur independently of the TGF-β receptor I (TβRI) kinase.[7]

Regulation of Matrix Metalloproteinases (MMPs)

Effective wound healing requires a balance between ECM synthesis and degradation. This compound has been observed to modulate the activity of Matrix Metalloproteinases (MMPs), enzymes responsible for degrading collagen and other ECM components. While some studies suggest that this compound can reduce the activity of certain MMPs, thereby preserving the newly synthesized collagen matrix, further research is needed to fully elucidate its comprehensive effects on the MMP/TIMP (Tissue Inhibitor of Metalloproteinases) balance.[3][8]

Table 1: Quantitative Effects of this compound on Collagen Synthesis

| Parameter | Cell Type | This compound Concentration | Result | Reference |

| Type I Collagen Secretion | Human Dermal Fibroblasts | Not specified | 25-30% increase | [2] |

| Type III Collagen Secretion | Human Dermal Fibroblasts | 10 µM | Significant increase | [2][3] |

| Procollagen Type I mRNA | Human Skin Fibroblasts | 10 µM | Upregulation | [3] |

| Procollagen Type III mRNA | Human Skin Fibroblasts | 10 µM | Upregulation | [3] |

| Hydroxyproline Content | Mouse Burn Wound Tissue | 12 and 24 mg/kg (oral) | Increased levels | [2][9] |

Anti-inflammatory Action

Inflammation is a critical early phase of wound healing, but prolonged or excessive inflammation can impede tissue repair. This compound exhibits potent anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In inflammatory conditions, this compound has been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the degradation of its inhibitory protein, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][10] By inhibiting NF-κB, this compound downregulates the expression of numerous pro-inflammatory genes.

Reduction of Pro-inflammatory Cytokines and Mediators

By inhibiting the NF-κB pathway, this compound effectively reduces the production of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][11] It also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of prostaglandins (like PGE₂) and nitric oxide (NO), respectively, which are key mediators of inflammation and pain.[1][12]

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Cell/Tissue Type | Treatment Conditions | Result | Reference |

| TNF-α Production | LPS-stimulated neonatal rat cardiomyocytes | Concentration-dependent | Inhibition | [13] |

| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition | [1] |

| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition | [1] |

| NO Production | Mouse Burn Wound Tissue | 12 and 24 mg/kg (oral) | Decreased levels | [2][9] |

| PGE₂ Production | UVB-irradiated keratinocytes | Concentration-dependent | Suppression | [12] |

| COX-2 Expression | UVB-irradiated keratinocytes | Concentration-dependent | Inhibition | [12] |

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can impair wound healing. This compound demonstrates significant antioxidant properties, protecting skin cells from oxidative damage.

Scavenging of Free Radicals and Modulation of Antioxidant Enzymes

This compound has been shown to directly scavenge free radicals.[14] Furthermore, it enhances the skin's endogenous antioxidant defense system by increasing the levels and activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[11] It also elevates the levels of reduced glutathione (GSH), a major non-enzymatic antioxidant.[2][9]

Protection Against Oxidative Stress-Induced Damage

In response to oxidative insults like hydrogen peroxide (H₂O₂) or UVB radiation, this compound has been shown to protect skin cells, such as melanocytes and endothelial cells, from damage.[14][15] It achieves this by reducing lipid peroxidation, as indicated by decreased malondialdehyde (MDA) levels, and by preserving mitochondrial membrane potential, thereby preventing apoptosis.[2][9][14]

Table 3: Antioxidant Effects of this compound

| Parameter | Cell/Tissue Type | Treatment Conditions | Result | Reference |

| GSH Levels | Mouse Burn Wound Tissue | 12 and 24 mg/kg (oral) | Increased | [2][9] |

| SOD Activity | H₂O₂-induced melanocytes | 10, 50, 100 µg/mL | Increased | [14] |

| MDA Content | Mouse Burn Wound Tissue | 12 and 24 mg/kg (oral) | Decreased | [2][9] |

| Mitochondrial Membrane Potential | H₂O₂-induced melanocytes | 10, 50, 100 µg/mL | Rescued to 58.28%, 76.42%, and 91.87% respectively | [14] |

Enhancement of Skin Hydration and Barrier Function

A healthy skin barrier is essential for preventing water loss and protecting against external aggressors. This compound contributes to the maintenance and restoration of skin barrier function and hydration. Studies have shown that it can increase the expression of key proteins involved in skin hydration and barrier integrity, such as aquaporin-3 (AQP3), loricrin, and involucrin in keratinocytes.[16]

In Vivo Efficacy in Wound Healing

The multifaceted molecular activities of this compound translate into significant in vivo efficacy in promoting wound healing. In animal models of burn wounds, oral administration of this compound has been shown to accelerate wound closure in a dose- and time-dependent manner.[2][9] Histopathological analysis of healed tissues reveals reduced inflammatory cell infiltration and enhanced re-epithelialization, indicative of a more efficient and organized healing process.[2][9]

Table 4: In Vivo Wound Healing Efficacy of this compound

| Animal Model | This compound Dosage (Oral) | Time Point | Result (% Wound Closure) | Reference |

| Mouse Burn Wound | 6 mg/kg | Day 20 | Facilitated wound closure | [2][9] |

| Mouse Burn Wound | 12 mg/kg | Day 20 | Facilitated wound closure | [2][9] |

| Mouse Burn Wound | 24 mg/kg | Day 20 | Nearly complete wound closure | [2][9] |

Experimental Protocols

Cell Culture

-

Human Dermal Fibroblasts (HDFs): HDFs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Human Keratinocytes (HaCaT cells): HaCaT cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[9][17]

In Vitro Scratch Wound Healing Assay

-

HaCaT cells are seeded in 12-well plates and grown to 70-80% confluency.[18]

-

A sterile 1 mm pipette tip is used to create a linear scratch in the cell monolayer.[18]

-

The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Fresh medium containing various concentrations of this compound is added.

-

The wound area is imaged at 0 hours and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[18]

-

The percentage of wound closure is calculated using image analysis software.[19]

NF-κB Nuclear Translocation Assay

-

Cells (e.g., HeLa or RAW 264.7 macrophages) are seeded in 96-well plates.[20]

-

After overnight attachment, cells are pre-treated with this compound for a specified duration (e.g., 15 minutes).[20]

-

Cells are then stimulated with an inflammatory agent (e.g., TNF-α or LPS) to induce NF-κB activation.

-

Following incubation, cells are fixed and permeabilized.

-

Cells are stained with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).

-

The intracellular localization of p65 is visualized and quantified using high-content imaging or fluorescence microscopy.[20][21]

Collagen Secretion Assay (ELISA)

-

Human dermal fibroblasts are cultured to confluence.

-

The medium is replaced with serum-free medium containing this compound and 0.15 mM sodium ascorbate (a cofactor for collagen synthesis).[2]

-

After incubation (e.g., 48 hours for type I collagen, 72 hours for type III collagen), the culture medium is collected.[2]

-

The concentration of secreted type I and type III collagen in the medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[2]

Conclusion

This compound exhibits a robust and multifaceted mechanism of action in promoting skin repair. Its ability to concurrently stimulate collagen synthesis via the TGF-β/Smad pathway, suppress inflammation through the inhibition of the NF-κB pathway, and mitigate oxidative stress by enhancing endogenous antioxidant defenses underscores its significant therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a valuable agent in dermatological and cosmetic applications for wound healing and skin rejuvenation. Further clinical investigations are warranted to fully translate these preclinical findings into effective therapeutic strategies for various skin disorders.

References

- 1. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Burn wound healing properties of asiaticoside and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jag.journalagent.com [jag.journalagent.com]

- 9. This compound isolated from Centella asiatica herbs facilitates burn wound healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Inhibits Melanin Synthesis by Blocking Ultraviolet-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses LPS-induced TNF-alpha production in cardiomyocytes through inhibition of ERK, p38, and NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effect of this compound on H2O2-induced oxidative stress and autophagy activation in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a triterpenoid saponin isolated from Centella asiatica herbs, protects endothelial cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. med.virginia.edu [med.virginia.edu]

- 19. rsc.org [rsc.org]

- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Anti-Inflammatory Mechanisms of Madecassoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madecassoside, a pentacyclic triterpenoid saponin isolated from Centella asiatica, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound to exert its anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, and suppression of the NLRP3 inflammasome. Furthermore, evidence suggests this compound's activity as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist contributes to its anti-inflammatory profile. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Anti-Inflammatory Pathways Activated by this compound

This compound orchestrates its anti-inflammatory effects through the modulation of several key signaling pathways critical to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound treatment has been observed to prevent the degradation of IκBα, thereby blocking the nuclear translocation of p65.[1][2] This inhibitory action leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes.[1]

dot

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

MAPKs, including p38 and Extracellular signal-Regulated Kinase (ERK), are crucial for transducing extracellular signals to cellular responses, including inflammation. This compound has been found to suppress the phosphorylation of p38 and ERK1/2 in response to inflammatory stimuli.[3] By inhibiting the activation of these kinases, this compound effectively dampens the downstream signaling that leads to the production of inflammatory mediators.

dot

Caption: this compound modulates MAPK signaling pathways.

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. This compound has been reported to downregulate the expression of STAT1, a key pro-inflammatory component of this pathway, thereby potentially mitigating the "cytokine storm" associated with excessive inflammation.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or damage, triggers the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the NLRP3 inflammasome, leading to a reduction in IL-1β secretion.[4] This action is particularly relevant in diseases characterized by NLRP3-driven inflammation, such as gouty arthritis.[4]

dot

Caption: this compound inhibits the NLRP3 inflammasome.

Activation of PPARγ

PPARγ is a nuclear receptor that plays a role in regulating inflammation. Activation of PPARγ generally leads to anti-inflammatory effects. While direct, high-affinity binding of this compound to PPARγ has not been extensively characterized, its downstream effects are consistent with PPARγ activation.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in preclinical studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS | Not specified | Nitric Oxide (NO) Production | Inhibition | [1] |

| RAW 264.7 Macrophages | LPS | Not specified | Prostaglandin E2 (PGE2) Production | Inhibition | [1] |

| RAW 264.7 Macrophages | LPS | Not specified | TNF-α Production | Inhibition | [1] |

| RAW 264.7 Macrophages | LPS | Not specified | IL-1β Production | Inhibition | [1] |

| RAW 264.7 Macrophages | LPS | Not specified | IL-6 Production | Inhibition | [1] |

| BV2 Microglia | LPS (0.1 µg/ml) | 9.50 µg/ml (MNTD) | Reactive Oxygen Species (ROS) | 56.84% reduction | [5] |

| BV2 Microglia | LPS (0.1 µg/ml) | 9.50 µg/ml (MNTD) | iNOS Gene Expression | 79.81% downregulation | [5] |

| BV2 Microglia | LPS (0.1 µg/ml) | 4.75 µg/ml (½ MNTD) | iNOS Gene Expression | 74.21% downregulation | [5] |

| BV2 Microglia | LPS (0.1 µg/ml) | 9.50 µg/ml (MNTD) | COX-2 Gene Expression | 70.85% downregulation | [5] |

| BV2 Microglia | LPS (0.1 µg/ml) | 4.75 µg/ml (½ MNTD) | COX-2 Gene Expression | 66.65% downregulation | [5] |

| BV2 Microglia | LPS (0.1 µg/ml) | 9.50 µg/ml (MNTD) | NF-κB Gene Expression | 84.78% downregulation | [5] |

| BV2 Microglia | LPS (0.1 µg/ml) | 4.75 µg/ml (½ MNTD) | NF-κB Gene Expression | 89.73% downregulation | [5] |

| Neonatal Rat Cardiomyocytes | LPS | Not specified | TNF-α Production | Concentration-dependent inhibition | [3] |

| HaCaT Keratinocytes | Not specified | 2000 µg/mL | Cell Viability | Significant inhibition | [6] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease Induction | This compound Dosage | Measured Parameter | Result | Reference |

| DBA/1 Mice | Collagen-Induced Arthritis | 3, 10, 30 mg/kg/day (i.g.) | Clinical Arthritis Score | Dose-dependent suppression | [7] |

| DBA/1 Mice | Collagen-Induced Arthritis | 3, 10, 30 mg/kg/day (i.g.) | Paw Swelling | Dose-dependent suppression | [7] |

| DBA/1 Mice | Collagen-Induced Arthritis | 3, 10, 30 mg/kg/day (i.g.) | Plasma TNF-α Levels | Dose-dependent reduction | [7] |

| DBA/1 Mice | Collagen-Induced Arthritis | 3, 10, 30 mg/kg/day (i.g.) | Plasma IL-6 Levels | Dose-dependent reduction | [7] |

| DBA/1 Mice | Collagen-Induced Arthritis | 3, 10, 30 mg/kg/day (i.g.) | Synovial PGE2 Production | Dose-dependent reduction | [7] |

| DBA/1 Mice | Collagen-Induced Arthritis | 3, 10, 30 mg/kg/day (i.g.) | Synovial COX-2 Expression | Dose-dependent reduction | [7] |

| DBA/1 Mice | Gouty Arthritis | Not specified | Paw Swelling | Repressed | [4] |

| DBA/1 Mice | Gouty Arthritis | Not specified | Joint Inflammation | Repressed | [4] |

| DBA/1 Mice | Peritonitis | Not specified | Neutrophil Infiltration | Alleviated | [4] |

| DBA/1 Mice | Peritonitis | Not specified | IL-1β Secretion | Alleviated | [4] |

| DBA/1 Mice | Peritonitis | Not specified | IL-6 Secretion | Alleviated | [4] |

| Rats | LPS-induced Sepsis | 20 mg/kg (i.g.) | Plasma TNF-α Levels | Significantly inhibited | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages), BV2 (murine microglia), neonatal rat cardiomyocytes, HaCaT (human keratinocytes).

-

Inflammatory Stimuli: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in vitro. A typical concentration used is 1 µg/mL.[8]

-

This compound Treatment: Cells are typically pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

In Vivo Animal Models

-

Collagen-Induced Arthritis (CIA): DBA/1 mice are a commonly used strain for this model. Arthritis is induced by immunization with type II collagen emulsified in Freund's adjuvant.[9][10] this compound is typically administered orally (i.g.) daily for a specified treatment period.[7][11] Paw swelling and arthritis scores are monitored regularly.[9]

-

LPS-Induced Inflammation: Animals are administered LPS to induce a systemic inflammatory response. This compound is administered prior to or concurrently with the LPS challenge.

Molecular Biology Techniques

-

Western Blotting: This technique is used to quantify the protein expression levels of key signaling molecules (e.g., p-p38, p-ERK, IκBα, COX-2, iNOS).

-

Lysis Buffer: A typical lysis buffer contains Tris-HCl, NaCl, and various protease and phosphatase inhibitors.[12]

-

Protein Quantification: Protein concentration is determined using assays such as the BCA protein assay.

-

Antibodies: Primary antibodies specific to the target proteins are used, followed by HRP-conjugated secondary antibodies. Antibody dilutions are optimized for each target; for example, a 1:1000 dilution is common for many antibodies.[12][13]

-

Detection: Enhanced chemiluminescence (ECL) is used for visualization.[14]

-

-

Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS).

-

RNA Extraction: Total RNA is isolated from cells or tissues using reagents like TRIzol.[15][16]

-

cDNA Synthesis: Reverse transcriptase is used to synthesize cDNA from the extracted RNA.[15]

-

PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) for detection.[15]

-

Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).[15][16]

-

dot

References

- 1. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses LPS-induced TNF-alpha production in cardiomyocytes through inhibition of ERK, p38, and NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological basis for use of this compound in gouty arthritis: anti-inflammatory, anti-hyperuricemic, and NLRP3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of this compound Synergy Significantly Enhanced Cryptotanshinone’s Therapeutic Efficacy Against Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates inflammatory response on collagen-induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 11. Anti-rheumatoid arthritic effect of this compound on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]

- 14. mdpi.com [mdpi.com]

- 15. 2.11. Assessment of Gene Expression Related to Inflammation and Oxidative Stress by Quantitative RT-PCR [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

Madecassoside: A Deep Dive into its Pro-Collagen Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Madecassoside, a pentacyclic triterpene isolated from Centella asiatica, has garnered significant attention for its therapeutic properties, particularly in dermatology and cosmetology.[1][2] Its efficacy in promoting wound healing and mitigating signs of skin aging is largely attributed to its remarkable ability to stimulate collagen synthesis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in upregulating collagen production, with a focus on its interaction with key signaling pathways. We present a synthesis of quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the involved biological processes to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The extracellular matrix (ECM), primarily composed of collagen, provides structural integrity and elasticity to the skin.[5] A decline in collagen production, a hallmark of aging and chronic wounds, leads to wrinkle formation and impaired tissue repair.[5][6] this compound has emerged as a promising agent to counteract these effects by directly influencing collagen homeostasis.[4] In vitro and in vivo studies have consistently demonstrated its capacity to enhance the synthesis of type I and type III collagen, the two most abundant collagen types in the skin.[5][7] This document will explore the scientific evidence supporting these claims, delving into the signaling cascades modulated by this compound and providing practical insights for future research and formulation development.

Quantitative Analysis of this compound-Induced Collagen Synthesis

Multiple studies have quantified the stimulatory effect of this compound on collagen production in human dermal fibroblasts. The following tables summarize the key findings, offering a comparative look at its efficacy on collagen type I and type III synthesis.

Table 1: Effect of this compound on Type I Collagen Secretion in Human Dermal Fibroblasts

| Concentration | Treatment Duration | % Increase in Collagen I Secretion | Reference |

| Not Specified | 48 hours | 25-30% | [5][6] |

| 3 µM | 24 hours | Significant Increase (mRNA level) | [7] |

| 10 µM | 24 hours | Significant Increase (mRNA level) | [7] |

| 3 µM | Not Specified | Significant Increase (protein level) | [7] |

| 10 µM | Not Specified | Significant Increase (protein level) | [7] |

Table 2: Effect of this compound on Type III Collagen Secretion in Human Dermal Fibroblasts

| Concentration | Treatment Duration | % Increase in Collagen III Secretion | Reference |

| Not Specified | 72 hours | Significant Increase | [5][6] |

| 3 µM | 24 hours | Significant Increase (mRNA level) | [7] |

| 10 µM | 24 hours | Significant Increase (mRNA level) | [7] |

| 3 µM | Not Specified | Significant Increase (protein level) | [7] |

| 10 µM | Not Specified | Significant Increase (protein level) | [7] |

Signaling Pathways Modulated by this compound

The pro-collagen synthesis activity of this compound is primarily mediated through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[7][8][9] This pathway is a central regulator of ECM protein production.

The TGF-β/Smad Pathway

The canonical TGF-β/Smad pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements in the promoter regions of target genes, including those encoding for collagen type I and type III, thereby upregulating their transcription.[1][10]

Studies have shown that this compound treatment of human skin fibroblasts leads to increased phosphorylation of Smad2 and Smad3.[7][11] Furthermore, it has been observed to increase the mRNA levels of TGF-β1 and TβRII, while decreasing the expression of the inhibitory Smad, Smad7.[9] This concerted action effectively amplifies the pro-fibrotic signaling cascade, leading to enhanced collagen deposition.

Non-Smad Pathways

While the Smad pathway is the principal mediator of this compound's effects on collagen synthesis, some evidence suggests the involvement of other signaling cascades. For instance, this compound has been shown to inhibit the phosphorylation of p38 MAPK and PI3K/Akt in keloid-derived fibroblasts, which can indirectly influence ECM remodeling.[1][12] Further research is warranted to fully elucidate the contribution of these non-Smad pathways.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the effect of this compound on collagen synthesis.

In Vitro Cell Culture and Treatment

A typical experimental workflow for in vitro analysis is depicted below.

Protocol:

-

Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

-

Treatment: Once confluent, cells are serum-starved for 24 hours before treatment with various concentrations of this compound (e.g., 3 µM, 10 µM) in serum-free media.[7] A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Cells are incubated for specific time points (e.g., 24, 48, 72 hours) depending on the target molecule being assayed.[5][7]

-

Harvesting: The cell culture supernatant is collected for analysis of secreted proteins, and the cells are lysed to extract total RNA or protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for Collagen Quantification

Principle: ELISA is used to quantify the amount of secreted type I and type III pro-collagen in the cell culture supernatant.

Protocol:

-

Coating: A 96-well plate is coated with a capture antibody specific for either pro-collagen type I or type III and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: The collected cell culture supernatants and a series of known standards are added to the wells and incubated.

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.

-

Measurement: The absorbance is read using a microplate reader, and the concentration of pro-collagen in the samples is determined by comparison to the standard curve.[5]

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Principle: RT-PCR is employed to measure the mRNA expression levels of collagen type I (COL1A1), collagen type III (COL3A1), TGF-β1, TβRII, and Smad7.

Protocol:

-

RNA Extraction: Total RNA is extracted from the cell lysates using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[7]

Conclusion

The collective evidence strongly supports the role of this compound as a potent stimulator of collagen synthesis. Its ability to activate the TGF-β/Smad pathway provides a clear mechanistic basis for its observed effects on improving skin elasticity and promoting wound healing. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should aim to further delineate the involvement of non-Smad pathways and to optimize the delivery and formulation of this compound for enhanced clinical efficacy in various dermatological and cosmetic applications.

References

- 1. Therapeutic properties and pharmacological activities of asiaticoside and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinikally.com [clinikally.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. nbinno.com [nbinno.com]

- 5. [Comparative activity of asiaticoside and this compound on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Comparative activity of asiaticoside and this compound on type I and III collagen synthesis by cultured human fibroblasts]. | Semantic Scholar [semanticscholar.org]

- 7. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Asiaticoside induces human collagen I synthesis through TGFbeta receptor I kinase (TbetaRI kinase)-independent Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

In Vitro Antioxidant Properties of Madecassoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madecassoside, a prominent pentacyclic triterpenoid saponin derived from Centella asiatica, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its antioxidant properties are of particular note, positioning it as a promising candidate for mitigating oxidative stress-related pathologies. This technical guide provides an in-depth overview of the in vitro antioxidant capabilities of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified across various in vitro models. The following tables summarize the key findings, offering a comparative look at its protective effects against oxidative stressors.

Table 1: Effects of this compound on Cell Viability and Oxidative Stress Markers in H₂O₂-Induced ARPE-19 Cells

| Parameter | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Observation | Reference |

| Cell Viability | 6.25, 12.5, 25 | 300 | Dose-dependent attenuation of H₂O₂-induced decrease in cell viability.[1][2] | [1][2] |

| LDH Release | 6.25, 12.5, 25 | 300 | Dose-dependent attenuation of H₂O₂-induced increase in LDH release.[1][2] | [1][2] |

| ROS Production | 6.25, 12.5, 25 | 300 | Significant attenuation of H₂O₂-induced ROS production.[1] | [1] |

| MDA Levels | Not specified | Not specified | Reduction in the increased level of MDA in H₂O₂-induced cells.[1][2] | [1][2] |

| GSH Levels | Not specified | Not specified | Elevation of decreased GSH levels in H₂O₂-induced cells.[1][2] | [1][2] |

| SOD Activity | Not specified | Not specified | Elevation of decreased SOD activity in H₂O₂-induced cells.[1][2] | [1][2] |

Table 2: Effects of this compound on Mitochondrial Function and Calcium Homeostasis in H₂O₂-Induced Human Melanocytes

| Parameter | This compound Concentration (µg/mL) | H₂O₂ Concentration (mM) | Observation | Reference |

| Mitochondrial Membrane Potential (MMP) | 10, 50, 100 | 0.01 | Rescued MMP from 41.57% to 58.28%, 76.42%, and 91.87% respectively.[3] | [3] |

| Intracellular Free Calcium ([Ca²⁺]i) | 10, 50, 100 | 0.01 | Concentration-dependent reduction in the accumulation of [Ca²⁺]i.[3] | [3] |

Table 3: Radical Scavenging Activity of this compound

| Assay | IC₅₀ Value | Observation | Reference |

| DPPH Radical Scavenging | <4.5 µg/mL | High radical scavenging activity.[4] | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key in vitro antioxidant assays relevant to the study of this compound.

Cell-Based H₂O₂-Induced Oxidative Stress Model

This model is commonly used to evaluate the cytoprotective and antioxidant effects of compounds in a cellular context.

-

Cell Culture : Human Retinal Pigment Epithelial (ARPE-19) cells are cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Treatment : Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein or enzyme activity assays). After 24 hours of incubation, the cells are pre-treated with varying concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 2 hours.[1][2] Subsequently, oxidative stress is induced by exposing the cells to a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 300 µM) for 24 hours.[1][2]

-

Endpoint Assays : Following treatment, various assays are performed to assess cell viability (e.g., CCK-8 assay), cytotoxicity (LDH assay), intracellular ROS production (DCFH-DA assay), lipid peroxidation (MDA assay), and the activity of antioxidant enzymes (SOD, GSH).[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation :

-

Assay Procedure :

-

Prepare serial dilutions of this compound in the chosen solvent.

-

In a 96-well plate or test tubes, add a specific volume of each this compound dilution.

-

Add an equal volume of the DPPH working solution to each well/tube to initiate the reaction.[1]

-

A control is prepared with the solvent and the DPPH solution, without the test compound.[5]

-

The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[1][5]

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[5]

-

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5] The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another method to determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable ABTS radical cation (ABTS•⁺).

-

Reagent Preparation :

-

The ABTS•⁺ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[2] This mixture is kept in the dark at room temperature for 12-16 hours before use.[2]

-

The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

-

Assay Procedure :

-

Prepare various concentrations of this compound.

-

Add a small volume of the this compound solution to a larger volume of the diluted ABTS•⁺ solution.

-

After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.[2]

-

-

Calculation : The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge superoxide radicals (O₂⁻•), which are produced in biological systems.

-

Principle : Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulphate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye.[6] The presence of an antioxidant inhibits this reduction.

-

Assay Procedure :

-

The reaction mixture contains phosphate buffer, NADH, NBT, and the test compound (this compound) at various concentrations.[6]

-

The reaction is initiated by adding PMS.

-

After incubation at room temperature, the absorbance is measured at a specific wavelength (e.g., 560 nm).

-

-

Calculation : The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of the control.

Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS) Assay

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.

-

Principle : MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.[4][7]

-

Assay Procedure :

-

The sample (e.g., cell lysate) is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid).

-

The mixture is heated in a water bath (e.g., 95°C) for a specific duration (e.g., 60 minutes).

-

After cooling, the mixture is centrifuged to remove any precipitate.

-

The absorbance of the supernatant is measured at approximately 532 nm.[4][7]

-

-

Calculation : The concentration of MDA is determined using a standard curve prepared with an MDA standard.

Mechanism of Action: Signaling Pathways

Research indicates that this compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated is the Nrf2/HO-1 pathway.[1]

Nrf2/HO-1 Signaling Pathway

Under conditions of oxidative stress, this compound has been shown to enhance the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. One of the most important of these is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The activation of this pathway by this compound leads to an enhanced cellular defense against oxidative damage.[1] Furthermore, knockdown of Nrf2 has been shown to reverse the protective effects of this compound, confirming the crucial role of this pathway.[1]

Visualizations

Diagram 1: Experimental Workflow for Assessing In Vitro Antioxidant Activity of this compound

Caption: Workflow for evaluating this compound's antioxidant effects.

Diagram 2: this compound-Mediated Activation of the Nrf2/HO-1 Signaling Pathway

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 3. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [app.jove.com]

A Technical Guide to the Preclinical Neuroprotective Effects of Madecassoside

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Madecassoside, a pentacyclic triterpenoid saponin isolated from Centella asiatica, has emerged as a promising neuroprotective agent in a variety of preclinical models. Its therapeutic potential stems from a multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities. This document provides a comprehensive overview of the key preclinical findings, detailing the experimental models, quantitative outcomes, and underlying molecular pathways. Data is presented to demonstrate this compound's efficacy in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease, highlighting its ability to mitigate neuronal damage, reduce neuroinflammation, and combat oxidative stress. This guide is intended to serve as a technical resource for professionals engaged in the research and development of novel neurotherapeutics.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through three primary, interconnected pathways: attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptosis.

Attenuation of Neuroinflammation

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. This compound has been shown to suppress inflammatory cascades in the central nervous system. In lipopolysaccharide (LPS)-stimulated microglial cells, this compound significantly downregulates the gene and protein expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key inflammatory transcription factors like STAT1 and NF-κB.[1][2] Studies in cerebral ischemia models further confirm that this compound reduces levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[1][3]

Mitigation of Oxidative Stress

Oxidative stress is a common pathological hallmark of neurodegeneration. This compound demonstrates potent antioxidant properties by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][4][5] It concurrently enhances the activity of endogenous antioxidant systems, including superoxide dismutase (SOD) and glutathione (GSH).[4][5][6] A key mechanism is the activation of the Nrf2/HO-1 signaling pathway, which upregulates the expression of antioxidant proteins, thereby protecting cells from oxidative damage.[2][7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Therapeutic properties and pharmacological activities of asiaticoside and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of this compound in early stage of Parkinson's disease induced by MPTP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound protects retinal pigment epithelial cells against hydrogen peroxide-induced oxidative stress and apoptosis through the activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects retinal pigment epithelial cells against hydrogen peroxide-induced oxidative stress and apoptosis through the activation of Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Madecassoside for Psoriasis Treatment: A Technical Guide

Executive Summary: Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. Current research into natural compounds has identified Madecassoside, a pentacyclic triterpene isolated from Centella asiatica, as a promising therapeutic agent. Preclinical and preliminary clinical data suggest that this compound exerts its anti-psoriatic effects by modulating key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and nuclear factor-kappa B (NF-κB) pathways. It effectively reduces the expression of critical pro-inflammatory cytokines associated with the IL-23/Th17 axis, leading to decreased epidermal hyperplasia and inflammation. This technical guide provides an in-depth review of the molecular mechanisms, preclinical evidence, and therapeutic potential of this compound for the treatment of psoriasis, tailored for researchers and drug development professionals.

Introduction to Psoriasis and this compound

Psoriasis is a complex dermatological condition affecting 2-3% of the global population.[1] Its pathogenesis is driven by a dysfunctional interplay between the innate and adaptive immune systems and epidermal keratinocytes.[2] This leads to the characteristic phenotype of erythematous, scaly plaques, resulting from uncontrolled keratinocyte proliferation (acanthosis), abnormal differentiation (parakeratosis), and infiltration of immune cells.[3] Key molecular pathways implicated in psoriasis include the IL-23/IL-17 axis, which promotes a pro-inflammatory feedback loop, and the activation of transcription factors like NF-κB and STAT3, which drive the expression of inflammatory mediators and proliferative genes.[4][5][6]

This compound is a major bioactive triterpenoid saponin derived from the medicinal plant Centella asiatica (L.) Urban.[7][8] Traditionally used for wound healing and treating various skin conditions, Centella asiatica and its constituents are now being scientifically investigated for a range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-proliferative effects, making this compound a compelling candidate for psoriasis therapy.[8][9][10]

Molecular Mechanisms of Action

This compound and its parent extracts from Centella asiatica have been shown to intervene at critical junctures in the inflammatory cascades that perpetuate psoriasis. The primary mechanisms involve the attenuation of the JAK/STAT3 and NF-κB signaling pathways, which consequently dampens the pro-inflammatory IL-23/Th17 axis.

Modulation of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is a crucial signaling cascade in psoriasis.[5] Pro-inflammatory cytokines prevalent in psoriatic lesions, such as IL-6, IL-22, and IL-17, activate STAT3 in keratinocytes.[4][11] Activated STAT3 promotes keratinocyte proliferation and the transcription of further inflammatory genes, creating a vicious cycle.[6][12] Studies on transgenic mice have confirmed that constitutive STAT3 activation in keratinocytes is sufficient to induce a psoriasis-like phenotype.[12][13]

Recent research demonstrates that Centella asiatica extract effectively alleviates psoriasis by targeting the JAK/STAT3 pathway.[7][14] By inhibiting this pathway, this compound can reduce keratinocyte hyperproliferation and the expression of downstream inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammation, immunity, and cell proliferation.[15] In psoriatic skin, NF-κB is strongly activated, leading to the upregulation of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and anti-apoptotic proteins in keratinocytes.[16] Both this compound and its aglycone, madecassic acid, have been shown to exert anti-inflammatory effects by suppressing NF-κB activation.[15][17] This is achieved by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active p65 subunit.[17]

Preclinical Evidence

The therapeutic efficacy of this compound and related Centella asiatica extracts has been validated in established preclinical models of psoriasis.

In Vivo Imiquimod-Induced Psoriasis Model

The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on mouse skin is a widely used model that recapitulates key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and dependence on the IL-23/IL-17 axis.[18][19][20][21]

A study utilizing this model demonstrated that a Centella asiatica ethyl acetate extract (CAE), rich in compounds like this compound, significantly ameliorated psoriasis-like skin inflammation.[7][14] Treatment with CAE reduced scaling and erythema and markedly inhibited the expression of inflammatory cytokines in both serum and skin lesions.[14]

| Parameter | Model | Treatment | Key Quantitative Outcomes | Reference |

| Psoriasis Phenotype | IMQ-induced psoriasis-like skin inflammation in BALB/c mice | Topical CAE solution (40 mg/mL) daily for 7 days | Reduced skin scaling and blood scabs; Significant inhibition of inflammatory factor secretion (IFN-γ, CCL20, IL-6, TNF-α) in serum and skin lesions. | [7][14] |

| Epidermal Thickness | IMQ-induced psoriasis-like skin inflammation in BALB/c mice | Topical CAE solution (40 mg/mL) daily for 7 days | Significantly reduced epidermal hyperplasia (acanthosis) observed via H&E staining. | [7][14] |

-

Animals: Male BALB/c mice (7-8 weeks old) are used.[20]

-

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of each mouse for 7 consecutive days.[7][20] This delivers 3.125 mg of active IMQ per mouse per day.[20]

-

Treatment: Concurrently with IMQ application, the treatment group receives a topical application of the test article (e.g., 40 mg/mL CAE solution) on the same area.[14] The control group receives the vehicle.

-

Assessment (Daily): The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4.[18][19] Ear thickness is measured with a digital caliper.

-

Terminal Analysis (Day 7):

-

Histology: Skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.[22][23]

-

Gene Expression: RNA is extracted from skin tissue for quantitative real-time PCR (qRT-PCR) analysis of key inflammatory markers (e.g., Il17, Il23, Tnf, Il6).[3]

-

Protein Analysis: Serum and skin homogenates are analyzed for cytokine levels using ELISA.

-

In Vitro Keratinocyte Inflammation Model

To investigate the direct effects on keratinocytes, in vitro models are essential. Human immortalized keratinocytes (HaCaT cells) can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state.[7][14]

In such a model, Centella asiatica extracts demonstrated significant protective effects, including the downregulation of key inflammatory genes and an improvement in skin barrier-related gene expression.[14]

| Parameter | Model | Treatment | Key Quantitative Outcomes | Reference |

| Inflammatory Gene Expression | LPS-stimulated (20 μg/mL) HaCaT keratinocytes | CAE | Effective downregulation of mRNA levels for IFN-γ, CCL20, IL-6, and TNF-α. | [7][14] |

| Oxidative Stress | LPS-stimulated HaCaT keratinocytes | CAE | Reduced intracellular Reactive Oxygen Species (ROS) generation; Increased content of antioxidants GSH and SOD. | [7][14] |

| Skin Barrier Function | LPS-stimulated HaCaT keratinocytes | CAE | Improved gene expression of barrier protective factors Aquaporin 3 (AQP3) and Filaggrin (FLG). | [14] |

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 80-90% confluency.

-

Stimulation & Treatment: Cells are pre-treated with various concentrations of this compound (or extract) for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 20 μg/mL for 24 hours.[7]

-

Viability Assay: Cell viability is assessed using an MTT or CCK-8 assay to exclude cytotoxic effects of the treatment.

-

Gene Expression Analysis: After incubation, total RNA is extracted from the cells. cDNA is synthesized, and qRT-PCR is performed to quantify the relative mRNA expression levels of target genes (TNF, IL6, CCL20, FLG, AQP3) using a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Analysis: Supernatants are collected to measure secreted cytokine levels (e.g., IL-6, TNF-α) by ELISA. Cell lysates are prepared for Western blot analysis to assess protein expression and phosphorylation status of key signaling molecules (e.g., p-STAT3, p-p65 NF-κB).[7]

Clinical Data and Therapeutic Potential

While large-scale, randomized controlled clinical trials specifically for this compound in psoriasis are limited, data from dermo-cosmetic evaluations provide promising insights into its clinical utility.[24][25]

A clinical study on psoriasis-prone skin demonstrated the efficacy of a formulation containing this compound.[26]

| Parameter | Study Design | Treatment | Key Efficacy Outcomes | Reference |

| Psoriasis-Prone Skin | Clinical efficacy study (details not specified) | 0.2% this compound formulation | - Reduces the local PASI score- Reduces redness and itching sensation- Improves skin appearance- Increases stratum corneum hydration | [26] |

These findings, although preliminary, support the preclinical data and highlight the potential of topical this compound as a safe and effective adjunctive therapy for managing the symptoms of mild-to-moderate psoriasis. Its mechanism of action, targeting fundamental inflammatory pathways, suggests it could complement existing treatments by helping to restore the skin barrier and reduce local inflammation.

Conclusion and Future Directions

This compound presents a compelling, multi-target therapeutic agent for the treatment of psoriasis. Its ability to concurrently inhibit the pro-proliferative JAK/STAT3 pathway and the pro-inflammatory NF-κB pathway provides a strong mechanistic rationale for its use. Preclinical studies in validated in vivo and in vitro models have confirmed its efficacy in reducing key hallmarks of psoriasis, including epidermal hyperplasia and the production of inflammatory cytokines.

For drug development professionals, this compound represents a promising natural compound that could be developed as a standalone topical treatment for mild psoriasis or as an adjunct to systemic therapies for more severe cases. Future research should focus on:

-

Conducting robust, double-blind, randomized controlled trials to definitively establish clinical efficacy and optimal dosage.

-

Developing advanced drug delivery systems (e.g., nanoemulsions) to enhance the transdermal penetration and bioavailability of this compound.

-

Further elucidating its precise molecular interactions within the IL-23/Th17 axis and its effects on specific immune cell populations within psoriatic lesions.

The continued investigation of this compound is warranted and holds significant promise for expanding the therapeutic arsenal available to psoriasis patients.

References

- 1. This compound impedes invasion of rheumatoid fibroblast-like synoviocyte from adjuvant arthritis rats via inhibition of NF-κB-mediated matrix metalloproteinase-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - Keratinocyte-derived IκBζ drives psoriasis and associated systemic inflammation [insight.jci.org]

- 3. mdbiosciences.com [mdbiosciences.com]

- 4. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-6R/STAT3-signaling in keratinocytes rather than T cells induces psoriasis-like dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 Activation in Psoriasis and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Centella asiatica alleviates psoriasis through JAK/STAT3-mediated inflammation: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic properties and pharmacological activities of asiaticoside and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspire.com [inspire.com]

- 10. Controlled Release of this compound and Asiaticoside of Centella asiatica L. Origin from Sustainable Cold-Processed Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STATus of STAT3 in Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stat3 activation in epidermal keratinocytes induces Langerhans cell activation to form an essential circuit for psoriasis via IL-23 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Targeting NF-kappa B with a natural triterpenoid alleviates skin inflammation in a mouse model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. frontierspartnerships.org [frontierspartnerships.org]

- 19. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 20. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

- 24. Efficacy and safety of cream containing Centella asiatica extract for treatment of atopic dermatitis patients | MedPath [trial.medpath.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. seppic.com [seppic.com]

The Neuroprotective Efficacy of Madecassoside in Cerebral Ischemia-Reperfusion Injury: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia-reperfusion (I/R) injury is a complex pathological cascade that occurs when blood flow is restored to brain tissue after a period of ischemia, such as in the case of a stroke. While reperfusion is essential for salvaging ischemic tissue, it can paradoxically exacerbate the initial damage through mechanisms including oxidative stress, inflammation, and apoptosis.[1][2] These processes collectively contribute to neuronal cell death and subsequent neurological deficits. Madecassoside, a pentacyclic triterpenoid saponin derived from Centella asiatica, has emerged as a promising neuroprotective agent due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cerebral I/R injury, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data on the Neuroprotective Effects of this compound

This compound has been shown to significantly ameliorate the pathological outcomes of cerebral I/R injury in various preclinical models. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its efficacy across different experimental paradigms.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

| Animal Model | Ischemia/Reperfusion Duration | This compound Dosage | Route of Administration | Reduction in Infarct Volume | Improvement in Neurological Score | Reference |

| Male Sprague-Dawley Rats | 2h / 24h | 6, 12, or 24 mg/kg | Intravenous | Significantly reduced | Significantly improved | [3] |

| Male Sprague-Dawley Rats | Not Specified | 10 or 50 mg/kg | Not Specified | Significantly decreased | Not Assessed | [6] |

Table 2: Modulation of Oxidative Stress Markers by this compound

| Animal Model | This compound Dosage | Change in Malondialdehyde (MDA) | Change in Superoxide Dismutase (SOD) Activity | Change in Glutathione (GSH) Levels | Reference |

| Male Sprague-Dawley Rats | 6, 12, or 24 mg/kg | Significantly reduced | Augmented | Augmented | [3] |

| Male Sprague-Dawley Rats | 10 or 50 mg/kg | Markedly reduced | Increased | Not Assessed | [6] |

Table 3: Attenuation of Inflammatory and Apoptotic Markers by this compound

| Animal Model/Cell Line | this compound Dosage | Change in Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Change in NF-κB p65 Expression | Change in Bcl-2/Bax Ratio | Change in Caspase-3 Activity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Male Sprague-Dawley Rats | 6, 12, or 24 mg/kg | Significantly reduced | Significantly reduced | Not Assessed | Ameliorated neuronal apoptosis |[3] | | BV2 Microglial Cells | 200 µM | Reduced | Blocked nuclear translocation | Not Assessed | Not Assessed |[7] | | ARPE-19 Cells | Not Specified | Not Assessed | Not Assessed | Increased Bcl-2, Suppressed Bax | Suppressed |[8] |

Experimental Protocols

The following section details the key experimental methodologies employed in the studies cited, providing a framework for the replication and further investigation of this compound's neuroprotective effects.

Animal Model of Cerebral Ischemia-Reperfusion

A commonly used model is the transient middle cerebral artery occlusion (MCAO) in rats or mice.[9][10][11]

-

Animal Species: Male Sprague-Dawley rats are frequently used.[3]

-

Surgical Procedure:

-

Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 2 hours.[12]

-

Reperfusion is initiated by withdrawing the suture.

-

The animals are allowed to recover, and assessments are performed at various time points, commonly 24 hours post-reperfusion.[3][12]

-

Assessment of Neuroprotective Effects

-

Infarct Volume Measurement:

-

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method.

-

Brain slices are incubated in a TTC solution. Viable tissue stains red, while the infarcted tissue remains white.

-

The infarct area is then quantified using image analysis software.

-

-

Neurological Deficit Scoring:

-

A neurological deficit scoring system is used to assess motor and sensory function. A common scale ranges from 0 (no deficit) to 4 or 5 (severe deficit).

-

-

Histopathological Analysis:

Biochemical and Molecular Analyses

-

Measurement of Oxidative Stress Markers:

-

Quantification of Inflammatory Cytokines:

-

Enzyme-linked immunosorbent assay (ELISA) is used to measure the protein levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in serum or brain homogenates.[3]

-

Real-time reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the mRNA expression of these cytokines.[3]

-

-

Western Blot Analysis:

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Pathway: Inhibition of TLR4/NF-κB Signaling